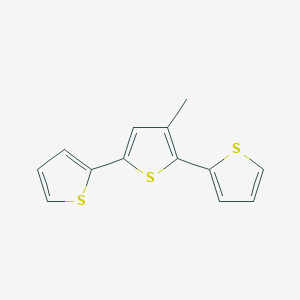

3-methyl-2,5-dithiophen-2-ylthiophene

Description

3-Methyl-2,5-dithiophen-2-ylthiophene is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with two thiophen-2-yl groups at positions 2 and 5, and a methyl group at position 3. This structure enhances π-conjugation and electron-donating capabilities, making it relevant in organic electronics and materials science. The methyl group improves solubility in organic solvents compared to non-methylated analogs, while the thiophene substituents contribute to charge transport properties .

Properties

Molecular Formula |

C13H10S3 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

3-methyl-2,5-dithiophen-2-ylthiophene |

InChI |

InChI=1S/C13H10S3/c1-9-8-12(10-4-2-6-14-10)16-13(9)11-5-3-7-15-11/h2-8H,1H3 |

InChI Key |

FIXGRQIXFVIPSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,5-dithiophen-2-ylthiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired application and the availability of starting materials. Industrial processes may also involve the use of catalysts and advanced purification techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring can be replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-methyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 3-methyl-2,5-dithiophen-2-ylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and oxidative stress . The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

Structural Differences :

- Core Structure: A fused thieno[3,2-b]thiophene core instead of a single thiophene ring.

- Substituents : Lacks the methyl group at position 3.

Key Properties :

- Conjugation : Extended conjugation due to the fused ring system, leading to higher charge carrier mobility.

- Rigidity : The planar fused structure enhances crystallinity but reduces solubility.

- Synthesis : Prepared via Stille coupling, similar to 3-methyl-2,5-dithiophen-2-ylthiophene, but without methyl functionalization .

Applications : Primarily used in organic semiconductors due to its rigid, conjugated framework .

Thiophene-2,5-dicarboxylic Acid Derivatives

Structural Differences :

- Substituents : Carboxylic acid groups at positions 2 and 5 instead of thiophen-2-yl groups.

Key Properties :

- Electron Effects : Carboxylic acids are electron-withdrawing, reducing conjugation efficiency compared to the electron-donating thiophen-2-yl groups in the target compound.

Applications : Used in photo-materials and as bioactive precursors, contrasting with the target compound’s focus on electronics .

(2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Structural Differences :

- Substituents : Methyl groups at positions 2 and 5 of the thiophene ring, with a nitroaromatic ketone side chain.

Key Properties :

- Electronic Effects : Nitro groups are electron-withdrawing, creating a polarized system versus the electron-rich thiophen-2-yl groups in the target compound.

- Crystallinity : Single-crystal studies reveal strong intermolecular interactions due to nitro and ketone groups, unlike the more soluble methylated target compound .

Applications : Investigated for photonic materials, leveraging its crystallinity and optoelectronic response .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Properties : The methyl group in 3-methyl-2,5-dithiophen-2-ylthiophene balances solubility and conjugation, outperforming fused-ring analogs in solution-processed device fabrication.

- Synthesis : Stille coupling is common for thiophene derivatives, but methyl functionalization requires precise stoichiometry to avoid side reactions .

Biological Activity

3-Methyl-2,5-dithiophen-2-ylthiophene is a member of the thiophene family, characterized by its unique structure that includes two thiophene rings and various substituents. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities, particularly its antimicrobial and anticancer properties.

The molecular formula of 3-methyl-2,5-dithiophen-2-ylthiophene is with a molecular weight of 262.4 g/mol. The compound features a complex arrangement that influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H10S3 |

| Molecular Weight | 262.4 g/mol |

| IUPAC Name | 3-methyl-2,5-dithiophen-2-ylthiophene |

| InChI | InChI=1S/C13H10S3/c1-9-... |

| Canonical SMILES | CC1=C(SC(=C1)C2=CC=CS2) |

The biological activity of 3-methyl-2,5-dithiophen-2-ylthiophene is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can inhibit enzymes involved in inflammation and oxidative stress, making it a candidate for anti-inflammatory and antioxidant applications.

Potential Biological Activities:

- Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : Research has shown that certain thiophene derivatives can induce apoptosis in cancer cells, possibly through the inhibition of key signaling pathways.

Research Findings

Several studies have explored the biological applications of thiophene derivatives, including 3-methyl-2,5-dithiophen-2-ylthiophene. Below are some notable findings:

Case Study: Anticancer Properties

A study published in RSC Advances investigated the anticancer effects of thiophene derivatives, including 3-methyl-2,5-dithiophen-2-ylthiophene. The results showed that these compounds could significantly reduce cell viability in various cancer cell lines when tested at concentrations ranging from 10 µM to 100 µM.

Table: Summary of Biological Activities

| Study Reference | Activity Type | Concentration Tested | Observed Effect |

|---|---|---|---|

| RSC Advances | Anticancer | 10 µM - 100 µM | Significant reduction in cell viability |

| MDPI | Antimicrobial | 50 µg/mL | Inhibition of bacterial growth |

Applications in Medicine

The potential applications of 3-methyl-2,5-dithiophen-2-ylthiophene extend beyond basic research into practical medicinal uses:

- Drug Development : Due to its anti-inflammatory properties, it is being explored as a lead compound for new anti-inflammatory drugs.

- Organic Electronics : Beyond biological applications, this compound is also utilized in organic electronics due to its conductive properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.